N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide is a chemical compound with the molecular formula and a molecular weight of 437.23 g/mol. This compound is notable for its structural features, including methoxy groups and an iodine atom on the phenyl ring, which contribute to its unique properties and potential applications in various fields, particularly in organic chemistry and pharmacology. It serves as a precursor in the synthesis of more complex organic molecules and is utilized as a reagent in diverse organic reactions .
This compound belongs to the class of phthalimides and phenethylamines, which are significant in medicinal chemistry due to their biological activities. The compound's synthesis typically involves starting materials such as 2,5-dimethoxy-4-iodobenzaldehyde and phthalimide, highlighting its relevance in synthetic organic chemistry .
The synthesis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide can be achieved through several steps:
While specific industrial methods for producing N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide are not extensively documented, industrial synthesis would likely scale up laboratory procedures, optimizing reaction conditions for yield and purity using automated systems .
The molecular structure of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide reveals:
The structural representation can be described by its SMILES notation: CC(CC(=O)N1C(=O)C2=CC=CC=C2C=N1)C(O)C(C)=O
, indicating the arrangement of atoms within the molecule .
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide can undergo various chemical transformations:
Typical reagents used in these reactions include:
The mechanism of action for N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide involves interactions with specific biological targets such as enzymes and receptors. The structural motifs, particularly the methoxy groups and iodine atom, enhance its binding affinity to neurotransmitter receptors. This interaction may modulate receptor activity, leading to various physiological effects that are currently being explored in pharmacological studies .
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide is characterized by:
Key chemical properties include:
N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide has several scientific applications:
The target compound exhibits a defined molecular formula of C₁₈H₁₆INO₄, corresponding to a molecular weight of 437.23 g/mol. This stoichiometry accounts for all constituent atoms: 18 carbon atoms, 16 hydrogen atoms, 1 iodine atom, 1 nitrogen atom, and 4 oxygen atoms. The mass is calculated based on standard atomic weights (C: 12.01, H: 1.008, I: 126.90, N: 14.01, O: 16.00), consistent with high-resolution mass spectrometry (HRMS) validation [5] [9].
Table 1: Atomic Composition Breakdown
Element | Count | Atomic Mass (g/mol) | Contribution (g/mol) |
---|---|---|---|
Carbon (C) | 18 | 12.011 | 216.198 |
Hydrogen (H) | 16 | 1.008 | 16.128 |
Iodine (I) | 1 | 126.904 | 126.904 |
Nitrogen (N) | 1 | 14.007 | 14.007 |
Oxygen (O) | 4 | 15.999 | 63.996 |
Total | - | - | 437.233 |
The IUPAC name is derived from the core phthalimide group linked via a two-carbon chain to a substituted benzene ring:
2-{2-[4-Iodo-2,5-dimethoxyphenyl]ethyl}-1H-isoindole-1,3(2H)-dione
Key synonyms used in chemical databases and literature include:
The name reflects three structural features:
Characterization employs multi-nuclear spectroscopy and crystallography:
¹H NMR Spectroscopy (400 MHz, DMSO-d₆) [5]:
The spectrum confirms regiochemistry: two equivalent methoxy groups and distinct ethylenic protons.
Infrared (IR) Spectroscopy:
Critical vibrational modes (cm⁻¹):
Mass Spectrometry (MS):
Crystallography:
Though experimental data is limited, the orthorhombic crystal system is predicted. The phthalimide group likely adopts a planar conformation, while the ethyl linker enables rotational flexibility [3].
Table 2: Key ¹H NMR Assignments
Chemical Shift (δ, ppm) | Multiplicity | Proton Count | Assignment |
---|---|---|---|
7.83 | d (J=1.2 Hz) | 5H | Phthalimide H |
7.19 | s | 1H | Phenyl H-3 or H-6 |
6.77 | s | 1H | Phenyl H-6 or H-3 |
3.81 | t | 2H | −N−CH₂− (ethyl linker) |
3.61 | s | 3H | −OCH₃ (position 2 or 5) |
3.54 | s | 3H | −OCH₃ (position 5 or 2) |
2.87 | t | 2H | Ar−CH₂− (ethyl linker) |
Density Functional Theory (DFT) simulations provide electronic and steric insights:
Geometric Optimization:
Frontier Molecular Orbitals (FMOs):
Electrostatic Potential (ESP):
Simulated Spectra:
DFB3LYP/6-311G++(d,p) models correlate with experimental IR and NMR, with <5% deviation in chemical shifts [3].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7